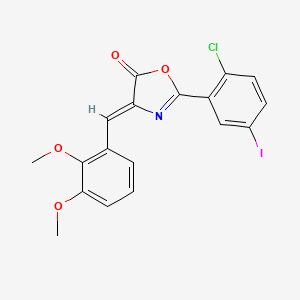![molecular formula C17H22N2O3S B6112969 4-{1-[(4-ethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6112969.png)
4-{1-[(4-ethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-[(4-ethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a selective antagonist of the α7 nicotinic acetylcholine receptor and has been studied for its potential therapeutic effects in various diseases.
作用機序
4-{1-[(4-ethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole is a selective antagonist of the α7 nicotinic acetylcholine receptor. By binding to this receptor, it inhibits the activity of the receptor and reduces the downstream effects of its activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{1-[(4-ethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole are related to its mechanism of action. By inhibiting the α7 nicotinic acetylcholine receptor, it reduces the downstream effects of its activation, including the release of neurotransmitters and cytokines. This can lead to improvements in cognitive function, reduction in inflammation, and other therapeutic effects.
実験室実験の利点と制限
One advantage of using 4-{1-[(4-ethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the specific effects of inhibiting this receptor without affecting other receptors. One limitation is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-{1-[(4-ethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole. One area of interest is its potential therapeutic effects in other diseases, including Parkinson's disease and multiple sclerosis. Another area of interest is its potential use as a tool for studying the α7 nicotinic acetylcholine receptor and its downstream effects. Further research is needed to fully understand the potential applications of this compound.
合成法
The synthesis of 4-{1-[(4-ethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole involves several steps, including the reaction of 4-ethylbenzenesulfonyl chloride with 2-pyrrolidinone, followed by the reaction of the resulting product with 3,5-dimethyl-4-(trifluoromethyl)isoxazole. The final product is obtained after purification and characterization.
科学的研究の応用
The α7 nicotinic acetylcholine receptor has been implicated in various diseases, including Alzheimer's disease, schizophrenia, and inflammation. 4-{1-[(4-ethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole has been studied for its potential therapeutic effects in these diseases. In Alzheimer's disease, it has been shown to improve cognitive function and reduce amyloid-beta deposition. In schizophrenia, it has been shown to reduce positive symptoms and improve cognitive function. In inflammation, it has been shown to reduce cytokine production and inflammation.
特性
IUPAC Name |
4-[1-(4-ethylphenyl)sulfonylpyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-4-14-7-9-15(10-8-14)23(20,21)19-11-5-6-16(19)17-12(2)18-22-13(17)3/h7-10,16H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGORDGQNUCQXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(acetylamino)ethyl]-3-(1,3-benzodioxol-5-yl)-3-phenylpropanamide](/img/structure/B6112891.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B6112897.png)
![N-(3-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6112910.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6112927.png)
![3-[1-(3-chloro-4-hydroxy-5-methoxybenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6112934.png)
![4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B6112936.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6112942.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B6112943.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6112977.png)
![6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid](/img/structure/B6112980.png)
![4-{[(3-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-4-methoxybenzyl)amino]methyl}-1,6-heptadien-4-ol](/img/structure/B6112988.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6112996.png)
![N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B6112997.png)